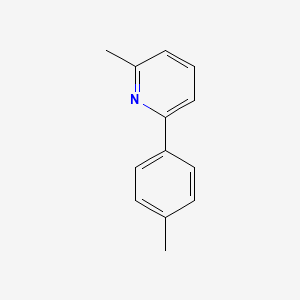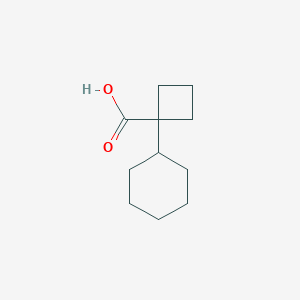
5-((1H-1,2,4-Triazol-3-yl)thio)-2-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((1H-1,2,4-Triazol-3-yl)thio)-2-nitroaniline is a chemical compound that features a nitro group, a triazole ring, and a sulfanyl group attached to an aniline structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the nitration of 2-amino-5-mercaptobenzene, followed by the reaction with 1H-1,2,4-triazole under specific conditions to yield the desired compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as recrystallization and chromatography would be employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
5-((1H-1,2,4-Triazol-3-yl)thio)-2-nitroaniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants like tin(II) chloride.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The sulfanyl group can be oxidized to a sulfonyl group using oxidizing agents like hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Hydrogen peroxide in acetic acid, or potassium permanganate in water.
Major Products Formed
Reduction: 2-Amino-5-[(1H-1,2,4-triazol-5-yl)sulfanyl]aniline.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Oxidation: 2-Nitro-5-[(1H-1,2,4-triazol-5-yl)sulfonyl]aniline.
Wissenschaftliche Forschungsanwendungen
5-((1H-1,2,4-Triazol-3-yl)thio)-2-nitroaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific properties.
Biology: Investigated for its potential as a bioactive compound, particularly in the development of new drugs or as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals due to its unique structural features.
Wirkmechanismus
The mechanism of action of 5-((1H-1,2,4-Triazol-3-yl)thio)-2-nitroaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The triazole ring may also play a role in binding to specific molecular targets, enhancing the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Nitro-1-(2H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine: Another compound with a triazole ring and nitro group, known for its energetic properties.
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: A compound with similar structural features, used in high-performance energetic materials.
5-Nitro-1,2,4-triazole-3-one: Known for its use as a high explosive with low sensitivity.
Uniqueness
5-((1H-1,2,4-Triazol-3-yl)thio)-2-nitroaniline is unique due to the presence of both a nitro group and a sulfanyl group attached to an aniline structure, combined with a triazole ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in materials science and pharmaceuticals.
Eigenschaften
CAS-Nummer |
55564-45-9 |
|---|---|
Molekularformel |
C8H7N5O2S |
Molekulargewicht |
237.24 g/mol |
IUPAC-Name |
2-nitro-5-(1H-1,2,4-triazol-5-ylsulfanyl)aniline |
InChI |
InChI=1S/C8H7N5O2S/c9-6-3-5(1-2-7(6)13(14)15)16-8-10-4-11-12-8/h1-4H,9H2,(H,10,11,12) |
InChI-Schlüssel |
DXMPQCNTGMRRFT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1SC2=NC=NN2)N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-Benzyl-7-iodo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B8738288.png)
![5H-Indeno[1,2-c]isoquinoline-5,11(6H)-dione](/img/structure/B8738304.png)
![5-[(4-fluorophenyl)methyl]-3-nitro-2(1H)-pyridinone](/img/structure/B8738306.png)
![Ethyl[(quinolin-2-yl)methyl]amine](/img/structure/B8738313.png)



